2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a quinazolinone-based acetamide derivative featuring a benzodioxole-substituted methyl group at position 3, a morpholine ring at position 6, and a sulfanyl bridge connecting the quinazolinone core to an N-(2,4-dimethoxyphenyl)acetamide moiety. The benzodioxole and morpholine groups enhance lipophilicity and bioavailability, while the 2,4-dimethoxyphenyl moiety may modulate receptor binding affinity .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-37-21-5-7-24(26(15-21)38-2)31-28(35)17-42-30-32-23-6-4-20(33-9-11-39-12-10-33)14-22(23)29(36)34(30)16-19-3-8-25-27(13-19)41-18-40-25/h3-8,13-15H,9-12,16-18H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKCRLTXMQOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Quinazolinone Core: This involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Introduction of the Morpholine Group: This can be done via nucleophilic substitution reactions.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolines.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones,
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety , known for various biological activities.
- A quinazoline core , which is associated with multiple pharmacological effects including anticancer and antimicrobial properties.
Antimicrobial Activity
Preliminary studies indicate that derivatives of compounds similar to this quinazoline-based structure exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Properties
Research has demonstrated that compounds containing quinazoline structures can inhibit tumor growth through various mechanisms:
- Inhibition of Kinases : Quinazolines are known to inhibit specific kinases involved in cancer progression. For example, they can target the GSK3B pathway, which plays a crucial role in cell cycle regulation and apoptosis .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
- Signal Transduction Modulation : It potentially alters signaling pathways such as Wnt/β-catenin and PI3K/Akt, which are vital for cell proliferation and survival .
Study 1: Antibacterial Efficacy
A study conducted on similar benzodioxole derivatives revealed varying degrees of antibacterial activity against model strains. The minimal inhibitory concentrations (MIC) for effective compounds ranged from 0.5 to 32 µg/mL against Bacillus subtilis and Escherichia coli, indicating a structure–activity relationship where electron-donating groups enhanced activity .
| Compound | MIC against Bacillus subtilis | MIC against Escherichia coli |
|---|---|---|
| Compound A | 8 µg/mL | 16 µg/mL |
| Compound B | 4 µg/mL | 8 µg/mL |
| Compound C | 32 µg/mL | 32 µg/mL |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines have shown that the compound can reduce proliferation rates significantly compared to control groups. For instance, a derivative with a similar structure exhibited over 70% inhibition of growth in breast cancer cell lines at concentrations of 10 µM after 48 hours .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Cores
Several analogues share the quinazolinone scaffold but differ in substituents:
- 763114-31-4 : Features a 2,4,6-trimethylphenyl group instead of 2,4-dimethoxyphenyl, reducing electron-donating effects but increasing steric bulk. This substitution may alter binding kinetics in hydrophobic pockets .
Table 1: Structural Comparison of Quinazolinone Derivatives
Physicochemical and Spectroscopic Properties
- IR and NMR Profiles : The target compound’s IR spectrum would show peaks for C=O (1660–1665 cm⁻¹), C≡N (~2210 cm⁻¹), and NH/OH stretches (3180–3330 cm⁻¹), aligning with 13a–b . The ¹H-NMR would display signals for benzodioxole (δ 6.8–7.2), morpholine (δ 3.5–3.8), and dimethoxyphenyl (δ 3.7–3.9) .
- Solubility : The 2,4-dimethoxyphenyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to trimethylphenyl or chlorophenyl analogues .
Pharmacological Potential
While direct data for the target compound is unavailable, structurally related acetamides exhibit anti-inflammatory and anti-exudative activities. For example:
- Anti-exudative activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
